![molecular formula C9H5NO B12829992 2-Ethynylbenzo[d]oxazole CAS No. 40176-79-2](/img/structure/B12829992.png)
2-Ethynylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring with an ethynyl group attached to it. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The ethynyl group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbenzo[d]oxazole typically involves the cyclization of ortho-aminophenols with acetylenic compounds. One common method is the reaction of 2-aminophenol with propargyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxaldehyde.
Reduction: Formation of 2-ethynylbenzoxazoline.
Substitution: Formation of 2-substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethynylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These actions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Lacks the ethynyl group but shares the core benzoxazole structure.
2-Aminobenzoxazole: Contains an amino group instead of an ethynyl group.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position.
Uniqueness: 2-Ethynylbenzo[d]oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
40176-79-2 |
|---|---|
Molekularformel |
C9H5NO |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2-ethynyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H5NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H |
InChI-Schlüssel |
SQFNJKTYQRKEQO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


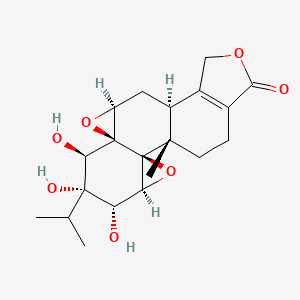
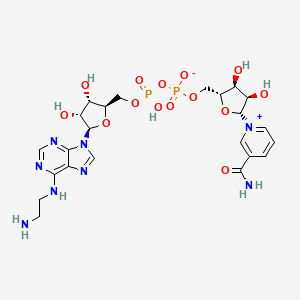

![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
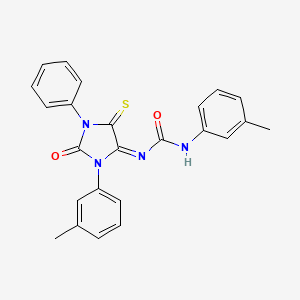
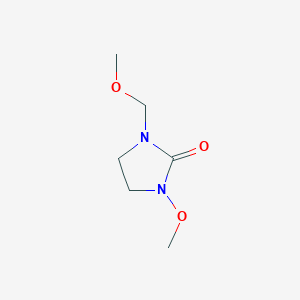

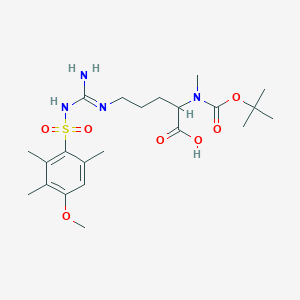
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)


